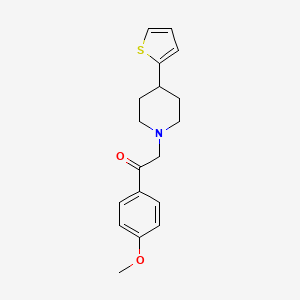

![molecular formula C14H11NO4 B2699546 N-([2,2'-bifuran]-5-ylmethyl)furan-3-carboxamide CAS No. 2034437-13-1](/img/structure/B2699546.png)

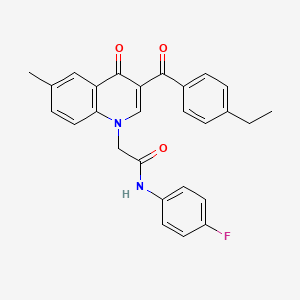

N-([2,2'-bifuran]-5-ylmethyl)furan-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-([2,2’-bifuran]-5-ylmethyl)furan-3-carboxamide” is a chemical compound. It is a derivative of furan-carboxamide . Furan-carboxamide derivatives have been identified as novel inhibitors of lethal H5N1 influenza A viruses .

Synthesis Analysis

The synthesis of amide derivatives containing furan rings, such as “N-([2,2’-bifuran]-5-ylmethyl)furan-3-carboxamide”, can be achieved under mild synthetic conditions supported by microwave radiation . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents . After crystallization or flash chromatography, the final compounds were isolated with good or very good yields .

Molecular Structure Analysis

While the specific molecular structure analysis of “N-([2,2’-bifuran]-5-ylmethyl)furan-3-carboxamide” is not available, a related compound, “N-(pyridin-2-ylmethyl)furan-2-carboxamide”, was elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-([2,2’-bifuran]-5-ylmethyl)furan-3-carboxamide” include the use of 2-furoic acid, furfurylamine, and furfuryl alcohol . The reaction time, the solvent, and the amounts of the substrates were optimized .

Scientific Research Applications

Antimicrobial Activity

The synthesis and characterization of furan-3-carboxamides have demonstrated significant in vitro antimicrobial activity against a range of microorganisms, including yeast, filamentous fungi, bacteria, and algae. These compounds are synthesized through a series of chemical reactions starting from 4-trichloroacetyl-2,3-dihydrofuran, followed by nucleophilic displacement to produce a variety of furan-3-carboxamides. Quantitative structure-activity relationship (QSAR) studies have been applied to these compounds to correlate their physicochemical properties with their biological activity, highlighting the potential of furan-3-carboxamides in antimicrobial applications (Zanatta et al., 2007).

Biomass-derived Chemicals Production

Furan derivatives, including 5-hydroxymethylfurfural (HMF) and furfural, are explored as sustainable substitutes for petroleum-based chemicals in the production of fine chemicals and plastics. These compounds are obtained through the dehydration of biomass-derived carbohydrates using innovative reactor systems. This research underlines the potential of furan derivatives in creating a more sustainable and eco-friendly chemical production process (Chheda, Román‐Leshkov, & Dumesic, 2007).

Biorenewable Polymers

The development of biorenewable polymers using furan dicarboxylic acid (FDCA) and its derivatives is a significant area of research. FDCA acts as a rigid monomer for producing high-value polyamides with excellent thermal and mechanical properties, offering a sustainable alternative to traditional petroleum-based polymers. This research is pivotal in advancing the synthesis and application of biorenewable furan-containing polyamides in various industries (Huang et al., 2020).

Enzymatic Polymerization for Sustainable Materials

The enzymatic polymerization of FDCA-based furanic-aliphatic polyamides presents an eco-friendly method to produce materials comparable to semiaromatic polyamides, like polyphthalamides. This process results in polyamides with high molecular weight, showcasing the potential of enzymes in synthesizing high-performance sustainable materials with applications in various fields (Jiang et al., 2015).

Antiviral Agents Against H5N1 Influenza A Virus

Furan-carboxamide derivatives have been identified as potent inhibitors of the H5N1 influenza A virus, with certain compounds demonstrating excellent antiviral activity. This discovery opens up new avenues for the development of antiviral drugs against lethal influenza strains and highlights the therapeutic potential of furan-carboxamide derivatives in combating viral infections (Yongshi et al., 2017).

Mechanism of Action

Target of Action

Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics .

Mode of Action

Furan-containing compounds are known to interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Furan derivatives are known to influence a variety of biochemical pathways due to their broad biological activity .

Result of Action

Furan derivatives are known to have a wide range of biological and pharmacological effects .

properties

IUPAC Name |

N-[[5-(furan-2-yl)furan-2-yl]methyl]furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c16-14(10-5-7-17-9-10)15-8-11-3-4-13(19-11)12-2-1-6-18-12/h1-7,9H,8H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAFWRSQKUKKWKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC=C(O2)CNC(=O)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

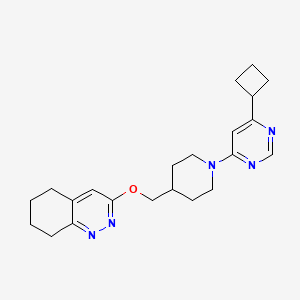

![7-(2,5-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2699467.png)

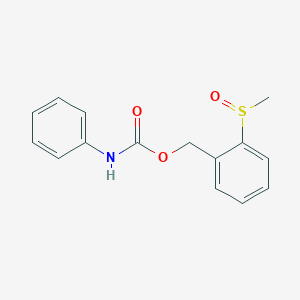

![8-Chloro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid Pinacol Ester](/img/structure/B2699468.png)

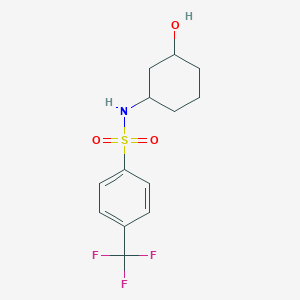

![[(1S,5S)-6,6-Dimethoxy-3-bicyclo[3.2.0]heptanyl]methanol](/img/structure/B2699469.png)

![2-{[3-(2-Naphthyloxy)propyl]amino}ethanol hydrochloride](/img/no-structure.png)

![2-[(2-Methylphenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2699473.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2699484.png)

![6,7,8,9-Tetrahydro-5H-pyrido[2,3-d]azepine-3-carboxylic acid hydrochloride](/img/structure/B2699486.png)